molecular formula C7H6BrClS B15263238 5-Bromo-4-chloro-2-methylbenzene-1-thiol

5-Bromo-4-chloro-2-methylbenzene-1-thiol

Cat. No.: B15263238
M. Wt: 237.55 g/mol
InChI Key: HJAIOVWMYPVWJV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzene-1-thiol is an aromatic compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-thiol typically involves multi-step processes. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-2-methylbenzene-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-methylbenzene-1-thiol is unique due to the presence of both bromine and chlorine atoms along with a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylbenzenethiol

InChI

InChI=1S/C7H6BrClS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

HJAIOVWMYPVWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)Br)Cl

Origin of Product

United States

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